[1,1'-Biphenyl]-3,5-dicarboxylic acid
Overview
Description
[1,1’-Biphenyl]-3,5-dicarboxylic acid: is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached to the 3rd and 5th positions of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,5-dicarboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions allows for high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,5-dicarboxylic acid can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced carboxylic acid groups.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with hydrogenated carboxylic acid groups.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [1,1’-Biphenyl]-3,5-dicarboxylic acid is used as a ligand in metal-organic frameworks (MOFs) for catalysis.
Materials Science: It is used in the synthesis of polymers and as a building block for advanced materials.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development due to its structural properties and ability to interact with biological targets.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3,5-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their activity and function . The compound can also participate in coordination chemistry with metal ions, forming complexes that exhibit unique catalytic properties .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: This compound has carboxylic acid groups at the 4th and 4th’ positions, leading to different chemical and physical properties.
Terephthalic acid: A simpler aromatic dicarboxylic acid with carboxylic acid groups at the 1st and 4th positions of a single benzene ring.
Uniqueness:
Positional Isomerism: The unique positioning of the carboxylic acid groups in [1,1’-Biphenyl]-3,5-dicarboxylic acid leads to distinct reactivity and interaction patterns compared to its isomers.
Structural Properties: The biphenyl structure provides rigidity and planarity, which can influence the compound’s behavior in various applications.
Biological Activity
[1,1'-Biphenyl]-3,5-dicarboxylic acid (BPDA) is an organic compound characterized by its biphenyl structure with two carboxylic acid functional groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in the synthesis of advanced materials.
Chemical Structure
The molecular formula of BPDA is CHO, and its structure can be described as follows:
- Biphenyl Backbone : Two phenyl rings connected by a single bond.
- Carboxylic Acid Groups : The presence of two carboxylic acid groups at the 3 and 5 positions enhances its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that compounds with biphenyl structures, including BPDA, exhibit significant antioxidant activities. These activities are attributed to the ability of the carboxylic acid groups to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. In vitro studies have shown that BPDA can reduce lipid peroxidation and protect against oxidative damage in cellular models .
Antimicrobial Activity
BPDA has been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. This property makes BPDA a candidate for further investigation in the development of antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of BPDA has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting a modulatory effect on inflammatory pathways. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .
The biological activity of BPDA is linked to several biochemical mechanisms:
- Antioxidant Mechanism : The carboxylic acid groups facilitate electron transfer, allowing BPDA to neutralize free radicals effectively.
- Cell Membrane Interaction : The hydrophobic biphenyl structure may interact with lipid bilayers, enhancing its ability to disrupt microbial membranes.
- Cytokine Modulation : BPDA may influence signaling pathways involved in inflammation, leading to decreased production of inflammatory mediators.
Case Study: Antioxidant Activity Evaluation
A study conducted on the antioxidant capacity of BPDA utilized the DPPH assay, where it demonstrated an IC value comparable to known antioxidants like ascorbic acid. This suggests that BPDA could serve as a natural antioxidant in food preservation or pharmaceutical formulations .
Case Study: Antimicrobial Efficacy
In a series of experiments assessing antimicrobial activity, BPDA was tested against Gram-positive and Gram-negative bacteria. It exhibited significant growth inhibition at concentrations as low as 50 µg/mL, indicating its potential utility as a natural preservative or therapeutic agent .
Data Tables
Properties
IUPAC Name |
5-phenylbenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUJLQXTYRRNJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458026 | |
Record name | [1,1'-Biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-59-4 | |
Record name | [1,1'-Biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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